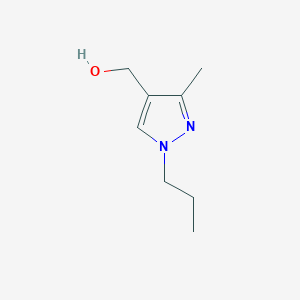

(3-Methyl-1-propyl-1H-pyrazol-4-YL)methanol

CAS No.:

Cat. No.: VC17669527

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | (3-methyl-1-propylpyrazol-4-yl)methanol |

| Standard InChI | InChI=1S/C8H14N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h5,11H,3-4,6H2,1-2H3 |

| Standard InChI Key | NTGYKVJUVHSWQO-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=C(C(=N1)C)CO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s backbone consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substituents include:

-

Methyl group (-CH3) at the 3-position, enhancing steric bulk and modulating electronic properties.

-

Propyl chain (-CH2CH2CH3) at the 1-position, influencing solubility and hydrophobic interactions.

-

Hydroxymethyl group (-CH2OH) at the 4-position, introducing hydrogen-bonding capability and reactivity.

The IUPAC name, (3-methyl-1-propyl-1H-pyrazol-4-yl)methanol, reflects this substitution pattern. Its molecular formula is C8H14N2O, with a molecular weight of 154.21 g/mol.

Spectral Data (Predicted)

While experimental spectra are unavailable, predictions based on analogous pyrazole derivatives suggest:

-

¹H NMR:

-

¹³C NMR:

-

IR:

-

3250–3400 cm⁻¹ (O-H stretch)

-

2900–2950 cm⁻¹ (C-H stretch, alkyl groups)

-

1600–1650 cm⁻¹ (C=N stretch).

-

Synthesis and Optimization

Synthetic Pathways

The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methanol can be conceptualized in three stages:

Pyrazole Ring Formation

The core pyrazole structure is typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example:

Adjusting the diketone’s substituents allows control over the 3- and 5-positions .

Hydroxymethyl Functionalization

The hydroxymethyl group is introduced via nucleophilic substitution or reduction:

-

Substitution: Reacting a 4-chloropyrazole intermediate with methanol:

-

Reduction: Reducing a 4-carboxylic acid or ester using LiAlH4 or NaBH4.

Industrial-Scale Considerations

Optimized parameters for large-scale production may include:

-

Continuous flow reactors to enhance mixing and heat transfer.

-

Catalytic systems (e.g., Cu2O) to improve yield in diazotization steps .

-

Solvent selection: Ethanol/water mixtures reduce byproduct formation during alkylation .

Table 1: Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes alkylation efficiency |

| Solvent | Ethanol/H2O (3:1) | Reduces hydrolysis |

| Catalyst (Cu2O) | 0.05–0.1 eq | Accelerates coupling |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the hydroxymethyl group; limited in water (logP ≈ 1.5).

-

Stability: Susceptible to oxidation at the hydroxymethyl group; storage under inert gas (N2/Ar) recommended.

Crystallographic Data (Predicted)

X-ray diffraction patterns of analogous compounds suggest a monoclinic crystal system with space group P2₁/c and unit cell parameters:

-

a = 8.2 Å

-

b = 12.5 Å

-

c = 10.3 Å

-

β = 95°.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume